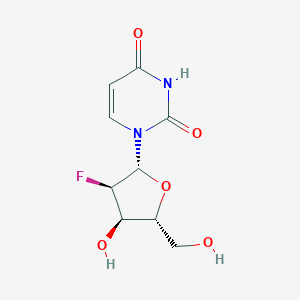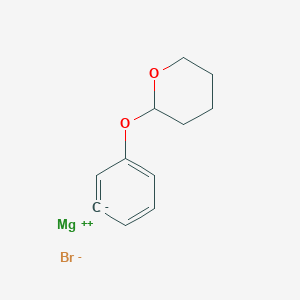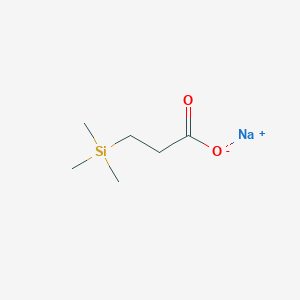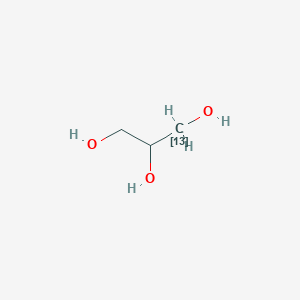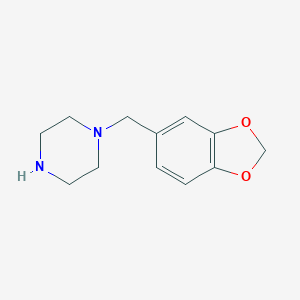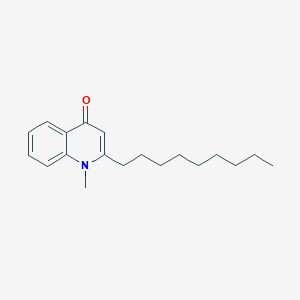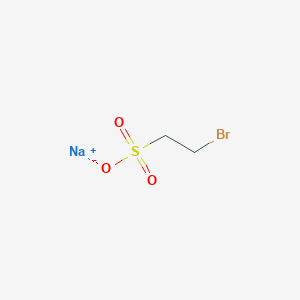
2-Bromoéthanesulfonate de sodium
Vue d'ensemble
Description
Le pyrithione de sodium, également connu sous le nom de pyrithione sodique, est un composé organosulfuré de formule moléculaire C₅H₄NOSNa. Il est couramment utilisé comme agent antimicrobien en raison de ses propriétés fongistatiques et bactério-statiques. Le pyrithione de sodium est largement utilisé dans diverses industries, y compris les produits de soins personnels, les peintures et les biocides industriels .
Applications De Recherche Scientifique
Pyrithione sodium has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .
Mode of Action
BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .
Biochemical Pathways
BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .
Pharmacokinetics
It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .
Action Environment
The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .
: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : Sodium 2-bromoethanesulfonate 98 4263-52-9 - MilliporeSigma
Analyse Biochimique
Biochemical Properties
Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures
Cellular Effects
The cellular effects of Sodium 2-bromoethanesulfonate are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth
Molecular Mechanism
It is known to inhibit methanogenesis, a key process in anaerobic digestion
Metabolic Pathways
Sodium 2-bromoethanesulfonate is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor
Méthodes De Préparation
Le pyrithione de sodium peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du N-oxyde de 2-chloropyridine avec l'hydrosulfure de sodium, suivie d'une acidification . Une autre méthode implique la réaction de la 2-bromopyridine avec l'acide peracétique pour donner l'oxyde de 2-bromopyridine, qui est ensuite réagi avec la thiourée et converti en sel de sodium . La production industrielle implique souvent des méthodes similaires mais à plus grande échelle, garantissant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le pyrithione de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le pyrithione de sodium peut être oxydé pour former des disulfures, tels que le 2,2'-dithiobis(N-oxyde de pyridine).
Réduction : Il peut être réduit pour former de la thiopyridine.
Chélation : Le pyrithione de sodium peut se chélater avec des métaux lourds, formant des complexes stables.
Substitution : Il peut subir des réactions de substitution nucléophile avec des composés halogénés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers sels métalliques pour les réactions de chélation. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Le pyrithione de sodium a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du pyrithione de sodium implique plusieurs voies :
Interférence avec le transport membranaire : Le pyrithione de sodium interfère avec le transport membranaire, entraînant une perte de contrôle métabolique.
Augmentation des ions cuivre : Il augmente les niveaux cellulaires de cuivre, ce qui endommage les grappes fer-soufre des protéines essentielles au métabolisme et à la croissance fongiques.
Inhibition enzymatique : Le pyrithione de sodium inhibe des enzymes telles que l'alcool déshydrogénase, perturbant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Le pyrithione de sodium est souvent comparé à d'autres composés similaires, tels que :
Pyrithione de zinc : Un complexe de coordination de ligands pyrithione chélatés aux ions zinc, couramment utilisé dans les shampooings antipelliculaires.
Pyrithione de cuivre : Un autre complexe métal-pyrithione aux propriétés antimicrobiennes similaires.
Le pyrithione de sodium est unique en raison de sa grande solubilité dans l'eau et les solvants organiques, ce qui le rend polyvalent pour diverses applications .
Propriétés
Numéro CAS |
4263-52-9 |
|---|---|
Formule moléculaire |
C2H5BrNaO3S |
Poids moléculaire |
212.02 g/mol |
Nom IUPAC |
sodium;2-bromoethanesulfonate |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6); |
Clé InChI |
UBPWRAIPVWJPGC-UHFFFAOYSA-N |
SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C(CBr)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C(CBr)S(=O)(=O)O.[Na] |
| 4263-52-9 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
26978-65-4 (Parent) |
Synonymes |
Sodium 2-Bromoethanesulfonate; Sodium Bromoethylsulfonate; 2-Bromoethanesulfonic Acid Sodium Salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


